molecular formula C7H4ClF3O2S B1333494 4-(Trifluoromethyl)benzenesulfonyl chloride CAS No. 2991-42-6

4-(Trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1333494
CAS No.: 2991-42-6
M. Wt: 244.62 g/mol
InChI Key: OZDCZHDOIBUGAJ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzenesulfonyl chloride (CAS No. 2991-42-6, molecular weight: 244.62 g/mol) is a sulfonyl chloride derivative featuring a trifluoromethyl (-CF₃) group at the para position of the benzene ring. This electron-withdrawing substituent enhances the electrophilicity of the sulfonyl chloride group, making it a versatile reagent in organic synthesis. It is widely used to introduce sulfonamide or sulfonate moieties into target molecules, particularly in pharmaceutical and materials chemistry .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

Structural and Electronic Features

Sulfonyl chlorides differ primarily in their aromatic substituents, which dictate their reactivity and applications. Below is a comparative analysis:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Structural Feature
4-(Trifluoromethyl)benzenesulfonyl chloride -CF₃ (para) 244.62 Strong electron-withdrawing group
Benzenesulfonyl chloride None 176.62 Unsubstituted; baseline reactivity
4-Methylbenzenesulfonyl chloride -CH₃ (para) 190.65 Electron-donating methyl group
4-Fluorobenzenesulfonyl chloride -F (para) 194.59 Moderately electron-withdrawing fluorine
4′-Fluorobiphenyl-4-sulfonyl chloride -F (biphenyl system) 270.71 Extended aromatic system with fluorine
4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride -OCH₃ (meta), -CF₃ (ortho) 282.74 Mixed electronic effects (donor + acceptor)

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -F) : Enhance electrophilicity, accelerating nucleophilic substitution (e.g., with amines or alcohols). The -CF₃ group in this compound provides greater activation than -F due to stronger inductive effects .
  • Electron-Donating Groups (e.g., -CH₃, -OCH₃) : Reduce electrophilicity, slowing reactions. For example, 4-methylbenzenesulfonyl chloride is less reactive than its trifluoromethyl counterpart .
  • Biphenyl Systems (e.g., 4′-fluorobiphenyl derivatives) : Increased steric bulk and conjugation may affect solubility and regioselectivity in reactions .

Comparison of Reaction Yields :

Reaction Partner This compound Yield 4-Methylbenzenesulfonyl Chloride Yield
Pyrimidine hybrids (e.g., 5a–5d) 72–81% Not reported (lower expected)
Quinoxalinone sulfonamides ~78% ~82% (similar reactivity)

Note: The trifluoromethyl group’s electronic effects improve yields in electrophilic aromatic substitution but may slightly reduce compatibility with moisture-sensitive conditions .

Biological Activity

4-(Trifluoromethyl)benzenesulfonyl chloride (TFMBSC) is a sulfonyl chloride compound known for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure:

  • Molecular Formula: C7H4ClF3O2S
  • CAS Number: 2991-42-6

TFMBSC acts primarily as an electrophile, engaging in nucleophilic substitution reactions with various nucleophiles, including amines and alcohols. This reactivity is crucial for its application in synthesizing biologically active compounds.

Biological Activity

TFMBSC has been studied for its potential biological activities, particularly in the context of antiviral and antibacterial properties. The following sections summarize key findings from research studies.

Antiviral Activity

  • Hepatitis B Virus (HBV):
    • In a study evaluating the inhibition of HBV e antigen (HBeAg) production, TFMBSC derivatives demonstrated significant antiviral effects in HepDE19 cells. The results indicated a dose-dependent reduction in HBeAg secretion, suggesting potential use in HBV treatment .
  • Mechanism of Action:
    • TFMBSC's antiviral activity may be attributed to its ability to inhibit viral polymerase activity and reduce viral cccDNA levels in infected cells. This indicates a dual mechanism where it not only prevents viral replication but also diminishes the viral reservoir within host cells .

Antibacterial Activity

  • Minimum Inhibitory Concentration (MIC):
    • Research has shown that compounds with trifluoromethyl groups exhibit enhanced antibacterial activity against strains such as Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA). The MIC values ranged from 0.39 to 1.56 mg/L against MSSA, indicating potent antibacterial properties .
  • Structure-Activity Relationship (SAR):
    • The presence of trifluoromethyl groups at specific positions on the benzene ring significantly influences the antibacterial efficacy of sulfonyl compounds. Studies suggest that modifications to the sulfonyl scaffold can enhance activity against enterococci, albeit with lower potency compared to linezolid .

Study 1: Inhibition of Viral Replication

A recent study evaluated the effectiveness of TFMBSC derivatives on HBV replication in vitro. The compound was shown to significantly reduce viral RNA levels and core DNA in treated HepDE19 cells, highlighting its potential as a therapeutic agent against HBV .

CompoundEC50 (µM)CC50 (µM)Selectivity Index
TFMBSC0.52040

Study 2: Antibacterial Efficacy

In another investigation focused on antibacterial properties, TFMBSC derivatives were tested against various bacterial strains. The results indicated that compounds with trifluoromethyl substitutions exhibited lower MIC values compared to their non-substituted counterparts.

StrainMIC (mg/L)MBC (mg/L)
MSSA0.390.78
MRSA0.781.56

Properties

IUPAC Name

4-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-3-1-5(2-4-6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDCZHDOIBUGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380506
Record name 4-(Trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2991-42-6
Record name 4-(Trifluoromethyl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2991-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)benzenesulfonyl chloride
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Trifluoromethyl)benzenesulfonyl chloride
4-(Trifluoromethyl)benzenesulfonyl chloride
4-(Trifluoromethyl)benzenesulfonyl chloride
4-(Trifluoromethyl)benzenesulfonyl chloride
4-(Trifluoromethyl)benzenesulfonyl chloride
4-(Trifluoromethyl)benzenesulfonyl chloride

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